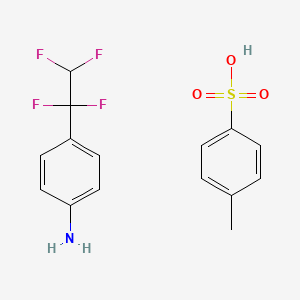
4-(1,1,2,2-Tetrafluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,1,2,2-Tetrafluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid is a compound that combines the properties of both aniline and sulfonic acid derivatives. This compound is of interest due to its unique chemical structure, which includes a tetrafluoroethyl group attached to the aniline ring and a sulfonic acid group attached to the benzene ring. These functional groups impart distinct chemical and physical properties to the compound, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2,2-tetrafluoroethyl)aniline typically involves the fluorination of aniline derivatives. One common method involves the reaction of aniline with tetrafluoroethylene in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective addition of the tetrafluoroethyl group to the aniline ring .
For the preparation of 4-methylbenzene-1-sulfonic acid, toluene is sulfonated using sulfuric acid or oleum. The reaction is typically carried out at elevated temperatures to facilitate the formation of the sulfonic acid group on the benzene ring .
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and safety. Catalysts and reaction conditions are carefully controlled to maximize the production of the desired compound while minimizing by-products and waste.
化学反应分析
Types of Reactions
4-(1,1,2,2-Tetrafluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aniline and benzene rings can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic rings.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aniline and sulfonic acid functional groups.
Nucleophilic Substitution: The tetrafluoroethyl group can be involved in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl₂, Br₂), nitrating agents (HNO₃), and sulfonating agents (SO₃, H₂SO₄).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated, nitrated, or sulfonated derivatives of the compound .
科学研究应用
4-(1,1,2,2-Tetrafluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 4-(1,1,2,2-tetrafluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid involves its interaction with molecular targets and pathways. The tetrafluoroethyl group can influence the compound’s reactivity and binding affinity to various targets. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with polar molecules .
相似化合物的比较
Similar Compounds
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: An intermediate for insecticides.
1-Methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene: A related compound with similar functional groups.
Uniqueness
4-(1,1,2,2-Tetrafluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid is unique due to the combination of the tetrafluoroethyl group and the sulfonic acid group. This combination imparts distinct chemical properties, such as enhanced reactivity and solubility, making it valuable for specific applications in research and industry .
生物活性
4-(1,1,2,2-Tetrafluoroethyl)aniline and 4-methylbenzene-1-sulfonic acid (CAS No. 2173098-62-7) are organic compounds that possess notable biological activities. Their structural characteristics contribute to their potential applications in pharmaceuticals and agrochemicals. This article reviews the biological activity of these compounds, focusing on their mechanisms of action, toxicity profiles, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C7H8O3S |
| Molecular Weight | 172.20162 g/mol |
| CAS Number | 2173098-62-7 |
The biological activity of 4-(1,1,2,2-tetrafluoroethyl)aniline is primarily attributed to its ability to interact with various biological targets. The sulfonic acid group in 4-methylbenzene-1-sulfonic acid enhances solubility and reactivity with biological macromolecules.
Inhibition of Enzymatic Activity
Studies have shown that these compounds can inhibit specific enzymatic pathways. For instance, they may interact with the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for virulence. In vitro assays demonstrated that high concentrations of related compounds inhibited T3SS-mediated secretion by up to 50% .
Antimicrobial Activity
Research indicates that derivatives of these compounds exhibit antimicrobial properties. For example, a study highlighted the effectiveness of similar tetrafluoroethyl-substituted anilines against various bacterial strains by disrupting cell membrane integrity and inhibiting biofilm formation .
Toxicity Profiles
The toxicity of 4-(1,1,2,2-tetrafluoroethyl)aniline and its sulfonic acid counterpart has been evaluated in several studies.
Case Studies
Several case studies provide insights into the biological activity of these compounds:
- Inhibition of Pathogenic Bacteria :
- Cellular Mechanisms :
Research Findings
Recent advancements in the synthesis and characterization of these compounds have opened avenues for further exploration:
- Synthesis Techniques : Advances in synthetic methodologies have improved yields and purity of these compounds, facilitating more extensive biological testing .
- Biological Assays : High-throughput screening methods have been employed to evaluate the biological activities systematically, leading to the identification of promising candidates for drug development.
属性
分子式 |
C15H15F4NO3S |
|---|---|
分子量 |
365.3 g/mol |
IUPAC 名称 |
4-methylbenzenesulfonic acid;4-(1,1,2,2-tetrafluoroethyl)aniline |
InChI |
InChI=1S/C8H7F4N.C7H8O3S/c9-7(10)8(11,12)5-1-3-6(13)4-2-5;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,7H,13H2;2-5H,1H3,(H,8,9,10) |
InChI 键 |
RPCKTKMFBXMHOG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC=C1C(C(F)F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















